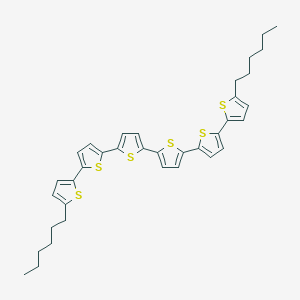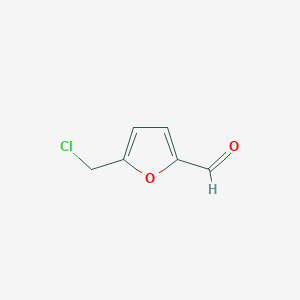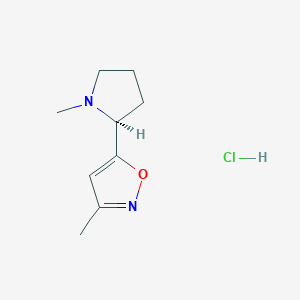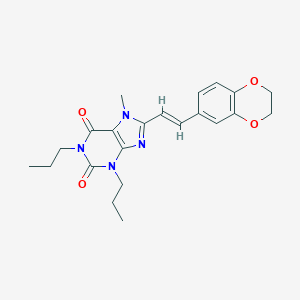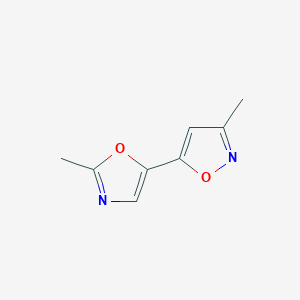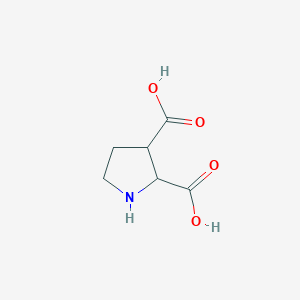
Pyrrolidine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2,3-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of proline and is also known as proline homolog. PDC has been shown to have various biochemical and physiological effects, making it an important molecule in the field of research.
Mechanism of Action
PDC acts as an agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been shown to modulate the release of glutamate in the brain. It also acts as a competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft.
Biochemical and Physiological Effects:
PDC has been shown to have various biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the regulation of synaptic plasticity, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
PDC has several advantages for lab experiments, including its ability to modulate glutamatergic neurotransmission and its neuroprotective effects. However, its use is limited by its low solubility in water and its susceptibility to degradation in acidic conditions.
Future Directions
There are several future directions for the use of PDC in scientific research. These include the development of PDC-based drugs for the treatment of neurological disorders, the investigation of its anti-inflammatory effects, and the exploration of its potential as a modulator of synaptic plasticity. Additionally, further research is needed to determine the optimal dosage and delivery methods for PDC in order to maximize its therapeutic potential.
Synthesis Methods
PDC can be synthesized through a number of methods, including the Strecker synthesis, the Gabriel synthesis, and the reaction of proline with nitrous acid. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide, while the Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide followed by the addition of diethyl bromomalonate. The reaction of proline with nitrous acid results in the formation of PDC.
Scientific Research Applications
PDC has been extensively used in scientific research due to its ability to act as a neurotransmitter and modulator of glutamatergic neurotransmission. It has been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
147235-95-8 |
|---|---|
Product Name |
Pyrrolidine-2,3-dicarboxylic acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
GLQKHRAKKLRGNR-UHFFFAOYSA-N |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(C1C(=O)O)C(=O)O |
synonyms |
2,3-PDCA 2,3-pyrrolidinedicarboxylic acid L-trans-2,3-pyrrolidine dicarboxylate pyrrolidine-2,3-dicarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



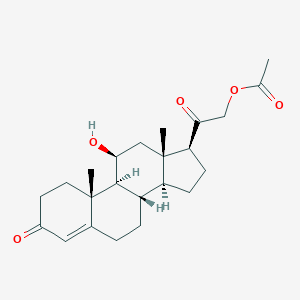

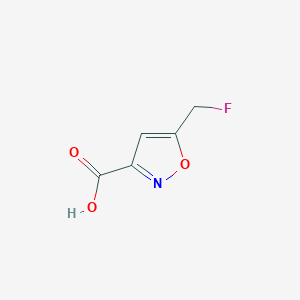
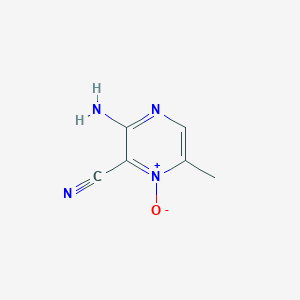
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
